![molecular formula C21H15ClN6 B10834137 N-[(4-chlorophenyl)methyl]-3,5,11,14,16-pentazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),2,4,6,8(13),9,11,16,18-nonaen-4-amine](/img/structure/B10834137.png)
N-[(4-chlorophenyl)methyl]-3,5,11,14,16-pentazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),2,4,6,8(13),9,11,16,18-nonaen-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID25656651-Compound-26b: is a small molecular drug with the chemical formula C21H15ClN6 . It is known for its inhibitory action on the fusion protein Bcr-Abl, which is implicated in certain types of cancer, such as mature B-cell lymphoma and myeloproliferative neoplasm .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of PMID25656651-Compound-26b involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and detailed in specific patents and scientific literature .
Industrial Production Methods: : Industrial production of PMID25656651-Compound-26b typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of specialized reactors, purification techniques, and quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: : PMID25656651-Compound-26b undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions may produce different substituted compounds .
Scientific Research Applications
PMID25656651-Compound-26b has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating cancers and other diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mechanism of Action
PMID25656651-Compound-26b exerts its effects by inhibiting the fusion protein Bcr-Abl. This inhibition disrupts downstream signaling pathways such as STAT5, PI3K/Akt, and Erk1/2, leading to decreased cell transformation, survival, and proliferation. The molecular targets and pathways involved are critical for understanding its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
- PMID25656651-Compound-26c
- PMID25656651-Compound-27
Comparison: : PMID25656651-Compound-26b is unique in its specific inhibitory action on the fusion protein Bcr-Abl, which distinguishes it from other similar compounds. While other compounds may target similar pathways, PMID25656651-Compound-26b’s specific molecular interactions and effects make it a valuable tool in cancer research and therapy .
Properties
Molecular Formula |
C21H15ClN6 |
---|---|
Molecular Weight |
386.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3,5,11,14,16-pentazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),2,4,6,8(13),9,11,16,18-nonaen-4-amine |
InChI |
InChI=1S/C21H15ClN6/c22-14-5-3-13(4-6-14)10-25-21-26-11-17-15-7-9-23-12-18(15)27-20-16(19(17)28-21)2-1-8-24-20/h1-9,11-12H,10H2,(H,24,27)(H,25,26,28) |
InChI Key |
PBJUHSSYAPBPIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC3=C(C=CN=C3)C4=CN=C(N=C24)NCC5=CC=C(C=C5)Cl)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.